molecular formula C5H4ClNO4S2 B1434046 5-Chloro-2-sulfamoylthiophene-3-carboxylic acid CAS No. 1803609-89-3

5-Chloro-2-sulfamoylthiophene-3-carboxylic acid

Cat. No.: B1434046
CAS No.: 1803609-89-3
M. Wt: 241.7 g/mol
InChI Key: FXGXDNNQYCHIFM-UHFFFAOYSA-N
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Description

5-Chloro-2-sulfamoylthiophene-3-carboxylic acid: is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chloro group at the 5-position, a sulfamoyl group at the 2-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-sulfamoylthiophene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of thiophene derivatives followed by sulfonation and carboxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced technologies such as flow chemistry and automated synthesis can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-sulfamoylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-2-sulfamoylthiophene-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine: In medicine, derivatives of this compound are explored for their pharmacological activities. These derivatives may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-sulfamoylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

  • 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid
  • 5-Chloro-3-(N-methylsulfamoyl)-thiophene-2-carboxylic acid
  • 5-Chloro-3-(N-methylamino)sulfamoyl-2-carboxylic acid methyl ester

Comparison: Compared to similar compounds, 5-Chloro-2-sulfamoylthiophene-3-carboxylic acid is unique due to its specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it suitable for specialized applications. For example, the presence of the carboxylic acid group at the 3-position may enhance its solubility and reactivity compared to other derivatives.

Properties

IUPAC Name

5-chloro-2-sulfamoylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO4S2/c6-3-1-2(4(8)9)5(12-3)13(7,10)11/h1H,(H,8,9)(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGXDNNQYCHIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803609-89-3
Record name 5-chloro-2-sulfamoylthiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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